Product packaging for Terestigmine(Cat. No.:CAS No. 147650-57-5)

Terestigmine

Cat. No.: B115483
CAS No.: 147650-57-5
M. Wt: 375.5 g/mol
InChI Key: AFVACNVFXZVAEU-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terestigmine is a chemical compound with the molecular formula C21H33N3O3 and the CAS Number 177851 . As a reagent for professional laboratory research, it is strictly designated for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Due to the highly specialized nature of this compound, detailed information on its specific applications, mechanism of action, and pharmacological profile is not widely available in public scientific literature. Researchers are encouraged to consult specialized databases, primary scientific literature, and safety data sheets for comprehensive handling, storage, and experimental data. For technical specifications and purity information, please contact our product support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N3O3 B115483 Terestigmine CAS No. 147650-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVACNVFXZVAEU-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163769
Record name Terestigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147650-57-5
Record name Terestigmine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147650575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terestigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERESTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EG92T3EQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Strategies for Terestigmine

Approaches to Chemical Synthesis and Route Optimization

While specific, detailed synthetic routes for Terestigmine are not extensively documented in publicly available literature, its structural relationship with compounds like Phenserine and Eptastigmine (B24517) allows for informed speculation on potential synthetic pathways. researchgate.netresearchgate.net The core structure of these molecules is the physostigmine (B191203) backbone, and thus, synthetic strategies often revolve around the construction of this key pyrroloindoline ring system.

A plausible retrosynthetic analysis of this compound would disconnect the carbamate (B1207046) side chain and the core heterocyclic structure. The synthesis would likely involve the formation of the key pyrroloindoline scaffold, followed by the introduction of the specific carbamate moiety that characterizes this compound. The optimization of such a route would focus on improving yields, reducing the number of synthetic steps, and ensuring stereochemical control at the chiral centers. solubilityofthings.comicj-e.org

For related compounds like Phenserine, synthetic methodologies often commence from commercially available precursors to construct the essential tricyclic core. googleapis.comgoogleapis.com These methods can be adapted for this compound, with modifications to introduce the appropriate substituents. Route optimization would involve exploring different catalysts, reaction conditions, and protective group strategies to enhance efficiency and scalability. mit.edugoogle.com

Exploration of Analogues and Derivatives for Structure-Activity Relationship Investigations

The exploration of analogues and derivatives is a cornerstone of medicinal chemistry, providing critical insights into the structure-activity relationship (SAR) of a lead compound. gardp.orgwikipedia.org For this compound, as with its analogues, derivatization strategies would logically focus on several key positions to probe their influence on biological activity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Systematic modifications can be made to different parts of the molecule. For instance, in studies of the closely related Phenserine, researchers have synthesized a variety of analogues by altering the substituents on the phenylcarbamoyl moiety. mdpi.comrsc.orgnih.govbohrium.commdpi.com These modifications help to elucidate the role of this part of the molecule in binding to its target enzymes.

Another key area for derivatization is the alkyl chain of the carbamate group. The length and branching of this chain can significantly impact the compound's lipophilicity and, consequently, its ability to cross the blood-brain barrier, as well as its interaction with the active site of cholinesterases.

The table below summarizes key areas of the this compound-like scaffold that are often targeted for derivatization in SAR studies.

Molecular Region Types of Modifications Potential Impact on Activity
Phenylcarbamoyl RingIntroduction of electron-donating or electron-withdrawing groupsModulate binding affinity and selectivity for target enzymes
Carbamate LinkerVariation of the alkyl chain length and branchingInfluence lipophilicity, membrane permeability, and enzyme binding
Pyrroloindoline CoreSubstitution at various positions on the ring systemAlter the overall conformation and interaction with the target protein

Integration of Advanced Computational Methods in Synthetic Planning (e.g., AI-driven retrosynthetic analysis)

The integration of advanced computational methods, including artificial intelligence (AI), is revolutionizing the field of chemical synthesis and drug discovery. acs.orgarxiv.orgresearchgate.net For a molecule like this compound, these tools can be invaluable in both designing synthetic routes and predicting the properties of novel derivatives.

Furthermore, computational modeling and machine learning algorithms can be employed to predict the biological activity and pharmacokinetic profiles of virtual analogues of this compound. researchgate.netfrontiersin.orgbrieflands.commdpi.comnih.govdovepress.com By building quantitative structure-activity relationship (QSAR) models based on existing data for related compounds, researchers can prioritize the synthesis of derivatives that are most likely to exhibit desired properties. wikipedia.org This in-silico screening process saves considerable time and resources compared to the traditional approach of synthesizing and testing a large number of compounds. The use of AI in medicinal chemistry can help in designing compounds with improved target specificity and reduced off-target effects. arxiv.orgresearchgate.net

Molecular Mechanisms of Action and Biological Target Elucidation of Terestigmine

Investigations into Cholinesterase Inhibition

As a member of the "stigmine" class of compounds, Terestigmine is investigated for its capacity to inhibit cholinesterases, enzymes critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgpatsnap.com The inhibition of these enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. patsnap.com While specific kinetic studies on this compound are not widely available in published literature, its mechanism can be inferred from its structural similarity to related compounds, particularly Eptastigmine (B24517). researchgate.net

Kinetic studies are essential to characterize the potency and mechanism of an inhibitor. frontiersin.org These studies typically determine key parameters such as the half-maximal inhibitory concentration (IC50), which measures the inhibitor's potency, and the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme's catalytic efficiency in the presence of the inhibitor. frontiersin.orgmdpi.com The inhibition constant (Ki) provides a direct measure of the inhibitor's binding affinity to the enzyme. researchgate.net

For cholinesterase inhibitors, these studies elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. d-nb.info Although specific kinetic data for this compound's interaction with AChE are speculative, its structural relationship to carbamate (B1207046) inhibitors like physostigmine (B191203) and eptastigmine suggests it likely acts as a reversible inhibitor. ontosight.airesearchgate.netresearchgate.net This class of inhibitors typically forms a carbamoyl-enzyme intermediate with the serine residue in the active site of AChE, which is hydrolyzed much more slowly than the acetyl-enzyme intermediate formed with acetylcholine, leading to temporary inactivation of the enzyme. wikipedia.orgresearchgate.net

Butyrylcholinesterase is a non-specific cholinesterase that also hydrolyzes acetylcholine and is a target for certain inhibitors. mdpi.comresearchgate.net The structural features of an inhibitor often determine its selectivity for AChE versus BChE. For instance, studies on physostigmine analogs have shown that increasing the hydrophobicity of certain parts of the molecule can increase its potency against BChE. nih.gov Given that Eptastigmine, a close analog of this compound, is known to inhibit both AChE and BChE, it is plausible that this compound also exhibits dual inhibitory action. researchgate.netnih.gov The kinetic analysis of BChE inhibition follows the same principles as for AChE, aiming to determine IC50 and Ki values to quantify inhibitor potency and affinity. researchgate.net The lack of specific published studies on this compound means its precise BChE inhibition kinetics remain to be determined.

Comparing this compound's potential activity with well-characterized inhibitors provides context for its mechanism. Eptastigmine, a heptyl-derivative of physostigmine, is a long-lasting, reversible inhibitor of both AChE and BChE. researchgate.netnih.gov Physostigmine and Neostigmine (B1678181) are both carbamate inhibitors but have different properties; physostigmine's tertiary amine structure allows it to cross the blood-brain barrier, whereas Neostigmine's quaternary ammonium (B1175870) structure restricts it to the periphery. nih.gov Rivastigmine (B141), another related compound, also inhibits both AChE and BChE, and is sometimes referred to as a pseudo-irreversible inhibitor due to the slow regeneration of the enzyme. esmed.org

The table below summarizes key characteristics of these reference inhibitors.

AttributeEptastigminePhysostigmineNeostigmine
Enzyme Target(s) AChE and BChE researchgate.netnih.govPrimarily AChE, some BChE activity nih.govAChE nih.gov
Mechanism Reversible carbamate inhibitor nih.govReversible carbamate inhibitor patsnap.comReversible carbamate inhibitor nih.gov
Blood-Brain Barrier Crosses BBB nih.govCrosses BBBDoes not cross BBB
Inhibitory Potency (AChE) Potent inhibitor researchgate.netIC50 ~32-35 nM (human) guidetopharmacology.orgPotent inhibitor nih.gov
Inhibitory Potency (BChE) Potent inhibitor nih.govLess potent vs. AChE nih.govLow activity

This table is based on available data for reference inhibitors. Specific comparative data for this compound is not available.

Butyrylcholinesterase (BChE) Kinetic Studies

Research on Estrogen Receptor Antagonism

Beyond cholinesterase inhibition, research has pointed towards this compound as a potential antagonist of the estrogen receptor (ER). This activity is proposed based on its structural characteristics and similarity to other compounds that interact with this receptor. Estrogen receptor antagonists are compounds that bind to ERs but block their normal function, thereby inhibiting the biological effects of estrogen. nih.gov

The binding affinity of a compound to the ER is typically determined through competitive binding assays, which measure the concentration required to displace a radiolabeled estrogen (like [3H]-estradiol) from the receptor. nih.gov From these assays, an IC50 value is determined, which is often used to calculate a Relative Binding Affinity (RBA) compared to estradiol. nih.govias.ac.in While specific RBA data for this compound is not available, its identification as a potential ER antagonist suggests it may possess the necessary structural features, such as a rigid ring structure, that are important for ER binding. nih.gov The mechanism of such antagonists often involves binding to the ligand-binding pocket of the ER, which induces a conformational change that prevents the receptor from effectively binding to DNA and recruiting the co-activator proteins necessary for gene transcription. plos.org

Exploration of Neurotransmitter System Modulation and Signal Transduction Pathways

This compound's primary modulation of a neurotransmitter system is through its inhibition of cholinesterases. By preventing the breakdown of acetylcholine, it directly elevates the activity of the cholinergic system. patsnap.com This leads to the enhanced activation of postsynaptic acetylcholine receptors, which are broadly classified as nicotinic and muscarinic receptors.

The activation of these receptors initiates distinct signal transduction pathways:

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Their activation by acetylcholine causes a rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane and propagation of the nerve signal.

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs). Their activation triggers a more complex and prolonged intracellular signaling cascade. Depending on the receptor subtype (M1-M5), this can involve the activation of phospholipase C, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), or the inhibition of adenylyl cyclase, which decreases levels of cyclic AMP (cAMP).

If this compound also functions as an estrogen receptor antagonist, it would modulate signal transduction pathways regulated by estrogen. By blocking the receptor, it would inhibit estrogen-dependent gene expression, a pathway crucial in various physiological processes. plos.org

Elucidation of Downstream Molecular Events Triggered by Target Engagement

Target engagement by this compound—binding to either cholinesterases or the estrogen receptor—initiates a cascade of downstream molecular events.

Downstream of Cholinesterase Inhibition: The immediate event is the accumulation of acetylcholine. The subsequent sustained activation of nicotinic and muscarinic receptors leads to further downstream events. For example, the influx of Ca2+ through nAChRs and the release of intracellular Ca2+ stores triggered by IP3 can activate various calcium-dependent enzymes, including protein kinases like CaMKII. These kinases can then phosphorylate a multitude of target proteins, including other enzymes and transcription factors, ultimately leading to changes in cellular function and gene expression.

Downstream of Estrogen Receptor Antagonism: Engagement with the estrogen receptor as an antagonist leads to the recruitment of co-repressor proteins instead of co-activators. This results in the compaction of chromatin structure around estrogen-responsive genes, making them inaccessible to the transcriptional machinery. The ultimate downstream event is the suppression of the synthesis of proteins that are normally induced by estrogen.

Structural Biology and Molecular Interaction Analysis of Terestigmine

Ligand-Protein Binding Dynamics and Intermolecular Forces

The interaction between a ligand like Terestigmine and its protein target, presumably acetylcholinesterase, is a dynamic process governed by a variety of intermolecular forces. The stability of the ligand-protein complex and the ligand's inhibitory potency are direct consequences of these interactions.

In the absence of empirical crystal structures of a this compound-AChE complex, computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze its binding mode. nih.govnih.gov These in silico methods provide insights into the conformational changes of both the ligand and the protein upon binding and help to identify the key amino acid residues involved in the interaction.

Molecular docking studies on analogous acetylcholinesterase inhibitors, such as rivastigmine (B141) and donepezil, have revealed that the binding occurs within a deep and narrow gorge of the AChE enzyme, which contains the catalytic active site (CAS) and a peripheral anionic site (PAS). lupinepublishers.comdergipark.org.trnih.gov The active site itself is characterized by two main subsites: an anionic subsite and an esteratic subsite. lupinepublishers.com It is anticipated that this compound, like other cationic inhibitors, would engage in cation-π interactions between its protonated nitrogen and the aromatic residues lining the gorge, such as Tryptophan (Trp) and Tyrosine (Tyr). lupinepublishers.comscienceopen.com

MD simulations can further refine the static picture provided by molecular docking, offering a view of the dynamic stability of the ligand-protein complex over time in a simulated physiological environment. scienceopen.commdpi.com For similar AChE inhibitors, MD simulations have shown that the ligand-protein complex remains stable, with the ligand maintaining key interactions within the active site gorge. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and the flexibility of different regions of the protein upon ligand binding. mdpi.com

Table 1: Predicted Key Interacting Residues in the Acetylcholinesterase (AChE) Active Site for this compound

Interacting Residue Location in AChE Predicted Interaction Type with this compound Potential Contribution to Binding
Trp86Anionic Subsiteπ-π stacking, Cation-πOrientation and initial binding of the cationic head
Tyr337Anionic SubsiteHydrogen bond, Cation-πStabilization of the ligand in the active site
Phe338Acyl-binding pocketHydrophobicEnhancement of binding affinity through non-polar interactions
Ser203Esteratic Subsite (Catalytic Triad)Covalent bond (transient)Carbamoylation of the serine residue, leading to inhibition
His447Esteratic Subsite (Catalytic Triad)Hydrogen bondFacilitation of the carbamoylation reaction
Glu202Esteratic Subsite (Catalytic Triad)Hydrogen bondStabilization of the catalytic triad (B1167595) conformation
Trp286Peripheral Anionic Siteπ-π stackingPotential for dual binding and allosteric modulation
Asp74Peripheral Anionic SiteElectrostaticGuidance of the ligand into the active site gorge

This table is generated based on computational studies of analogous AChE inhibitors and the known structure of the AChE active site. lupinepublishers.comdergipark.org.trscienceopen.com

Experimental techniques are indispensable for validating and complementing computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying ligand-protein interactions in solution. nih.gov By using isotopically labeled protein, changes in the chemical shifts of specific amino acid residues upon the addition of this compound can be monitored. mdpi.comethz.ch This technique, known as chemical shift perturbation mapping, can precisely identify the residues involved in the binding interface. Furthermore, NMR can provide information on the dynamics of the complex and the conformational changes induced by ligand binding.

Other biophysical techniques such as surface plasmon resonance (SPR) can provide real-time kinetic data on the binding and dissociation of this compound to immobilized AChE. nih.gov This allows for the quantitative determination of binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants. Such data is crucial for understanding the potency and duration of action of the inhibitor.

Computational Modeling: Molecular Docking and Molecular Dynamics Simulations

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features of a molecule that are responsible for its biological activity. nih.govnih.gov For this compound, this involves systematically modifying its chemical structure and assessing the impact of these changes on its AChE inhibitory activity.

This compound shares a carbamate (B1207046) functional group with other well-known AChE inhibitors like physostigmine (B191203) and rivastigmine. wikipedia.orgnih.gov This carbamate moiety is crucial for the mechanism of inhibition, as it is transferred to the serine residue in the esteratic subsite of AChE, rendering the enzyme temporarily inactive. nih.gov

The lipophilic nature of the alkyl chain attached to the carbamate is also a key determinant of activity. In the case of Eptastigmine (B24517), a close structural analog of this compound, the heptyl chain contributes to its lipophilicity and prolonged inhibitory effect. univie.ac.at It is hypothesized that the length and branching of this alkyl chain in this compound will significantly influence its binding affinity and pharmacokinetic properties. The tertiary amine portion of the molecule is expected to be protonated at physiological pH, allowing for critical interactions with the anionic subsite of AChE. nih.gov

Table 2: Comparison of Structural Motifs in this compound and Related AChE Inhibitors

Compound Core Structure Carbamate Moiety Key Side Chain Significance of Structural Motifs
This compound Physostigmine-likePresentHeptyl chain on carbamate, N-methyl groupsThe carbamate is essential for covalent inhibition. The long alkyl chain likely enhances lipophilicity and duration of action. The tertiary amine interacts with the anionic site.
Eptastigmine Physostigmine-likePresentHeptyl-carbamoyl groupStructurally very similar to this compound, suggesting a similar mechanism and duration of action. univie.ac.at
Rivastigmine Phenyl carbamatePresentEthyl(methyl)carbamoyl groupA simpler structure that also acts as a pseudo-irreversible inhibitor through carbamoylation of AChE. nih.gov
Physostigmine PyrroloindolePresentMethylcarbamoyl groupThe parent compound from which many carbamate inhibitors are derived. It has a shorter duration of action compared to its long-chain analogs. wikipedia.org

This table highlights the common and distinguishing structural features that are critical for the acetylcholinesterase inhibitory activity.

The rational design of more selective this compound derivatives relies on a detailed understanding of its binding mode and SAR. frontiersin.orgnih.gov The goal is to enhance its affinity for AChE while minimizing interactions with other enzymes, such as butyrylcholinesterase (BChE), to reduce potential side effects. The active site of BChE is larger and more flexible than that of AChE, with some different key residues in the acyl-binding pocket. mdpi.com

Pharmacophore modeling is a computational approach that distills the essential steric and electronic features of a ligand that are required for binding to a specific receptor. univie.ac.atijrpr.com A pharmacophore model for this compound would typically include a hydrogen bond acceptor (the carbamate carbonyl), a hydrophobic feature (the alkyl chain), and a positive ionizable feature (the tertiary amine). frontiersin.org This model can then be used as a 3D query to screen virtual compound libraries for new molecules with different scaffolds but similar pharmacophoric features, potentially leading to the discovery of novel and more selective AChE inhibitors. mdpi.commdpi.com

Furthermore, the design of derivatives could involve modifying the length and composition of the linker between the carbamate and the amine, or altering the substitution pattern on the aromatic ring system to exploit specific interactions within the AChE active site gorge that are not present in BChE. frontiersin.orgmdpi.commdpi.commdpi.comnih.gov

Preclinical Research Models and Methodologies for Terestigmine Studies

Development and Validation of In Vitro Cellular and Biochemical Models

In vitro models are crucial for the initial stages of drug discovery, providing a controlled environment to study the direct effects of a compound on cells and specific molecular targets. nih.gov

Cell-Based Assays for Target Engagement and Cellular Pathway Modulation

Cell-based assays are fundamental for confirming that a drug candidate interacts with its intended target within a cellular context and for understanding the downstream consequences of this interaction. discoverx.comresearchgate.net For Terestigmine, which is presumed to be an acetylcholinesterase (AChE) inhibitor, these assays would be designed to quantify its ability to inhibit AChE activity inside cells. researchgate.net

Target Engagement Assays: These assays directly measure the binding of the compound to its target protein. discoverx.com Techniques like the Cellular Thermal Shift Assay (CETSA) could be employed to verify that this compound engages with AChE in intact cells. frontiersin.org Another approach is the use of probe-based competition assays, where this compound would compete with a labeled molecule known to bind to the AChE active site. nih.gov

Cellular Pathway Modulation: Following target engagement, it is essential to assess the modulation of relevant cellular pathways. Since acetylcholine (B1216132) is involved in various signaling pathways, including those related to cell proliferation and apoptosis, assays would be conducted to observe these effects. researchgate.netnih.gov For instance, in neurobiological research, cell lines could be used to study the impact of this compound on neuronal signaling cascades. In oncological studies, cancer cell lines could be treated with this compound to evaluate its effects on pathways like NF-κB or MAPK/JNK, which are involved in cell survival and death. researchgate.net

A hypothetical data table for a cell-based assay for this compound could look like this:

Cell LineAssay TypeMeasured ParameterThis compound Effect
Jurkat (Leukemic T cells)Apoptosis AssayCaspase-3/7 ActivityIncreased activity
HeLa (Cervical Cancer)Viability AssayCell ProliferationReduced proliferation
SH-SY5Y (Neuroblastoma)AChE Activity AssayEnzyme InhibitionDose-dependent inhibition

Advanced In Vitro Systems: 3D Models and Co-culture Methodologies

To better mimic the complexity of native tissues, researchers are increasingly using advanced in vitro systems like 3D models and co-cultures. drugtargetreview.commdpi.com These models provide a more physiologically relevant environment compared to traditional 2D cell cultures. nih.gov

3D Models: For neurodegenerative disease research, 3D models such as spheroids or organoids can be generated from neuronal cells to study the effects of this compound on a more complex, tissue-like structure. drugtargetreview.commdpi.com In oncology, 3D tumor spheroids can be used to assess the penetration of this compound into a tumor mass and its efficacy in a more realistic tumor microenvironment. mdpi.comnih.gov

Co-culture Methodologies: These involve growing different cell types together to study their interactions. frontiersin.orgresearchgate.netunimi.it For instance, in an oncological context, cancer cells could be co-cultured with stromal cells or immune cells to investigate how the tumor microenvironment influences the response to this compound. frontiersin.org In neurobiology, neuronal cells could be co-cultured with glial cells to study the compound's effect on neuroinflammation.

Utilization of In Vivo Animal Models for Mechanistic Insights

Animal models are indispensable for understanding the complex physiological and pathological effects of a drug candidate in a living organism. nih.govnih.gov The selection of an appropriate animal model is critical and depends on the specific research question. mdpi.com

Model Selection and Rationale in Neurobiological Research

For a compound like this compound, with presumed effects on the central nervous system, animal models of neurodegenerative diseases would be highly relevant. researchgate.netgoogle.com

Models of Alzheimer's Disease: Given the role of acetylcholinesterase inhibitors in Alzheimer's disease treatment, rodent models that mimic aspects of the disease would be appropriate. This could include models with chemically-induced cognitive deficits (e.g., using scopolamine) or transgenic mice that develop amyloid plaques and tau pathology. frontiersin.org

Models of Parkinson's Disease: As some cholinesterase inhibitors have shown potential in managing cognitive symptoms associated with Parkinson's disease, animal models of this condition could also be utilized. researchgate.net The MPTP-induced mouse model, which causes dopaminergic neurodegeneration, is a standard in the field. frontiersin.org

A hypothetical data table for animal model selection in neurobiology could be:

Disease AreaAnimal ModelRationale
Alzheimer's DiseaseScopolamine-induced amnesia in ratsTo assess pro-cognitive effects by reversing cholinergic blockade. frontiersin.org
Parkinson's DiseaseMPTP-treated miceTo evaluate effects on motor and non-motor symptoms associated with dopamine (B1211576) depletion. frontiersin.org

Model Selection and Rationale in Oncological Research

If in vitro studies suggest that this compound has anti-cancer properties, various in vivo oncology models would be employed. nuvisan.com

Xenograft Models: These involve implanting human cancer cell lines into immunocompromised mice. mdpi.com This allows for the study of the effect of this compound on the growth of human tumors in a living system. nuvisan.com

Syngeneic Models: In these models, mouse cancer cells are implanted into immunocompetent mice of the same strain. nuvisan.com This is particularly useful for studying the interaction of the compound with the immune system in the context of cancer therapy.

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop specific types of cancer that more closely mimic human disease progression. mdpi.com

Assessment of Compound Activity in Disease Models to Inform Mechanistic Understanding

The ultimate goal of using these preclinical models is to gain a deeper understanding of the compound's mechanism of action. nih.govefpia.eunih.gov In neurobiological models, researchers would assess behavioral outcomes (e.g., memory improvement in cognitive tasks) and correlate them with biochemical changes in the brain, such as levels of acetylcholine and markers of neuroinflammation. frontiersin.org In oncological models, tumor growth inhibition would be the primary endpoint, but further studies would investigate the underlying mechanisms, such as the induction of apoptosis or inhibition of angiogenesis within the tumor. gsconlinepress.comfrontiersin.orgmdpi.com

Biomarker Discovery and Validation in Preclinical Settings

In the absence of specific data for this compound, a general overview of preclinical biomarker discovery can be provided. This process is a critical component of early-stage drug development, aiming to identify measurable indicators that can predict a drug's behavior in living systems before it is tested in humans. crownbio.com These biomarkers are essential for assessing a compound's pharmacokinetics, pharmacodynamics, and potential toxicity. crownbio.com

Methodologies for preclinical biomarker identification often include:

In Vitro Models: Utilizing patient-derived 3D culture systems (organoids) to more accurately replicate human tissue biology in a controlled setting. crownbio.com

In Vivo Systems: Employing models such as patient-derived xenografts (PDX) to study drug efficacy and biomarker responses in a living organism. crownbio.com

Multi-Omics Integration: Combining genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of disease mechanisms and identify potential biomarkers. crownbio.com

AI-Powered Discovery: Using artificial intelligence and machine learning to analyze large datasets from preclinical studies to identify novel biomarker candidates. crownbio.com

Validation of these preclinical biomarkers is a rigorous process to ensure their reliability and relevance for future clinical application. nih.gov

Translational Research Frameworks from Preclinical Findings to Research Hypotheses

Translational research provides a structured pathway to bridge the gap between preclinical laboratory findings and clinical applications. nsw.gov.au These frameworks guide the process of converting basic scientific discoveries into practical health interventions. hseresearch.ie

Key components of a translational research framework typically include:

Knowledge Creation: Identifying a problem, reviewing existing literature, and developing a research question. hseresearch.ie

Contextual Adaptation: Assessing how the preclinical knowledge can be applied in a real-world setting and identifying potential barriers and facilitators. hseresearch.ie

Intervention Selection and Implementation: Choosing and tailoring interventions based on preclinical data and implementing them in a controlled manner. hseresearch.ie

Evaluation and Sustainment: Monitoring the use of the new knowledge, evaluating outcomes, and ensuring the sustained application of the findings. hseresearch.ie

Several models exist to structure this process, such as the Knowledge to Action (KTA) framework and the Evidence-based Model for the Transfer and Exchange of Research Knowledge (EMTReK). hseresearch.ie The ultimate goal is to ensure that promising preclinical discoveries, such as those that would hypothetically be associated with a compound like this compound, can be systematically and effectively translated into hypotheses that can be tested in human clinical trials. nsw.gov.au

Advanced Research Methodologies Applied to Terestigmine Studies

Applications of Cheminformatics and Bioinformatics for Target Prioritization

Cheminformatics and bioinformatics provide the foundational computational tools for the early-stage investigation of compounds like Terestigmine. These disciplines use computational methods to analyze chemical and biological data, enabling researchers to predict a compound's properties and identify its most likely biological targets before extensive lab work is undertaken.

One of the primary applications of cheminformatics is the use of chemical databases such as PubChem and ChEMBL, which serve as repositories for the structural and physicochemical data of millions of compounds, including this compound. ontosight.ai A key technique is structural similarity searching. This compound was noted for its structural resemblance to Eptastigmine (B24517), a known inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net This similarity led to the initial and most prominent hypothesis that this compound also functions as a cholinesterase inhibitor, a class of drugs investigated for treating Alzheimer's disease. researchgate.netresearchgate.netgoogle.com

Bioinformatics complements this by focusing on the biological targets themselves. Databases like UniProt contain detailed information on proteins, including the full sequence and function of human cholinesterases. google.com Furthermore, advanced bioinformatics models can predict a compound's mode of action (MoA). For instance, network-based models have been used to analyze drug-cancer interactions, and one such study identified this compound as a potential antagonist of the estrogen receptor, suggesting a possible application as an anti-breast cancer agent. researchgate.net This dual prediction highlights the power of computational methods in uncovering multiple, distinct therapeutic avenues for a single compound.

The table below summarizes the potential biological targets for this compound that have been identified through these computational approaches.

Potential Target Method of Identification Associated Disease/Condition Supporting Rationale
Acetylcholinesterase (AChE)Cheminformatics (Structural Similarity)Alzheimer's Disease, Myasthenia GravisStructural similarity to Eptastigmine, a known AChE inhibitor. researchgate.netresearchgate.net
Butyrylcholinesterase (BChE)Cheminformatics (Structural Similarity)Alzheimer's DiseaseEptastigmine, the structural analogue, inhibits both AChE and BChE. researchgate.net
Estrogen ReceptorBioinformatics (MoA Network Analysis)Breast CancerIdentified as a potential antagonist in a network pharmacology model. researchgate.net

Role of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) represent the next frontier in computational drug discovery, moving from data analysis to predictive modeling. These technologies can screen vast virtual libraries of molecules, predict drug-target interactions with high accuracy, and forecast a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

While specific AI/ML studies on this compound are not yet prevalent in published literature, the methodologies are directly applicable. For example, ML models can be trained on the known characteristics of numerous existing cholinesterase inhibitors to predict the binding affinity and selectivity of this compound. ajrconline.orgvietnamjournal.ru This is particularly important for optimizing the compound's structure. A significant challenge with its analogue, Eptastigmine, was hematological toxicity, which led to the termination of its clinical trials. researchgate.net AI/ML algorithms could be employed to design novel derivatives of this compound that retain the desired cholinesterase inhibition while minimizing the structural features associated with such toxicity.

This optimization process, known as in silico drug design, involves generating virtual derivatives and using ML-powered scoring functions to rank them based on predicted efficacy and safety. This allows researchers to synthesize only the most promising candidates, saving significant time and resources.

A hypothetical workflow for the AI/ML-driven optimization of this compound is outlined in the following table.

Step AI/ML Application Objective Example
1. Baseline PredictionPredictive ADMET ModelingAssess the likely toxicity profile of the parent this compound molecule.Use an ML model to predict the probability of hematotoxicity based on its structure.
2. Virtual Library GenerationGenerative Chemistry ModelsCreate a diverse set of novel molecules based on the this compound scaffold.A generative adversarial network (GAN) designs thousands of virtual this compound derivatives.
3. Multi-Parameter ScreeningDocking & Scoring FunctionsPredict the binding affinity of each derivative to AChE, BChE, and off-targets.An ML-based scoring function ranks derivatives by their predicted selectivity for AChE over BChE.
4. Final Candidate SelectionIntegrated Predictive ModelsSelect a small number of optimized candidates with the best overall predicted profile.A final model balances predicted efficacy, selectivity, and low toxicity to select top candidates for synthesis.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies—genomics, proteomics, and metabolomics—offer a holistic view of a drug's impact on a biological system. By measuring changes across thousands of genes, proteins, or metabolites simultaneously, these technologies can create a comprehensive biological profile of a compound like this compound, validating its intended mechanism and revealing any unintended off-target effects.

Genomics: In the context of this compound's potential anti-cancer properties, genomics is crucial. By testing the compound on a panel of cancer cell lines with known genetic profiles (e.g., the MCF-7 breast cancer cell line), researchers can identify genetic biomarkers that correlate with sensitivity to the drug. researchgate.netmdpi.com This can help pinpoint the specific patient populations most likely to benefit from the therapy.

Proteomics: Proteomics can be used to directly identify the proteins that physically interact with this compound within a cell. Techniques like thermal proteome profiling or affinity purification-mass spectrometry can confirm whether this compound binds to AChE and the estrogen receptor in a complex biological environment. More importantly, they can uncover unexpected off-target proteins, which could be sources of either adverse effects or novel therapeutic mechanisms.

Metabolomics: This technology analyzes the small-molecule metabolites in a biological sample. In this compound research, metabolomics could be used to measure the direct downstream consequences of enzyme inhibition. For example, researchers could quantify changes in the levels of acetylcholine (B1216132) and other neurotransmitters in brain tissue or cerebrospinal fluid after treatment, providing direct evidence of the compound's functional effect on its intended target.

The integration of these omics technologies provides a powerful, multi-layered understanding of a drug's action, as detailed in the table below.

Omics Technology Application to this compound Research Key Question Answered
Genomics Correlating drug sensitivity with the genetic makeup of cancer cell lines.Which cancer patients are most likely to respond to this compound?
Proteomics Identifying all protein binding partners of this compound in cells or tissues.What are the on-target and off-target effects of the compound?
Metabolomics Measuring changes in neurotransmitter and other metabolite levels post-treatment.Does the compound produce the intended functional biological effect?

Future Directions and Emerging Research Avenues for Terestigmine

Unexplored Biological Targets and Novel Therapeutic Hypotheses

The investigation into cholinesterase inhibitors is evolving from a focus on single-target drugs to the development of multifunctional compounds that can address complex diseases through multiple mechanisms of action. nih.gov Terestigmine's future research is aligned with this trend, with preliminary evidence and structural analogies suggesting several promising, yet unexplored, biological pathways.

One of the most significant areas of investigation is the potential for this compound to modulate the processing of amyloid precursor protein (APP). epo.orgnih.gov The cleavage of APP is a central event in the pathogenesis of Alzheimer's disease, and compounds that can influence this pathway could offer disease-modifying benefits beyond the symptomatic relief provided by simple cholinesterase inhibition. nih.gov A patent has listed this compound in the context of agents that may affect APP processing, opening a critical avenue for future research. epo.org

Furthermore, based on its structural similarity to the compound Eptastigmine (B24517), novel therapeutic hypotheses for this compound have emerged in fields outside of neurodegenerative disease. researchgate.netresearchgate.net Research has indicated that compounds with a similar structure may act as antagonists to the estrogen receptor, suggesting a potential role as anti-cancer agents, particularly in breast cancer. researchgate.netresearchgate.net This hypothesis positions this compound as a candidate for drug repurposing and a lead compound for oncological research. Another effect noted for its analogue, eptastigmine, is the improvement of cerebral blood flow, which presents another potential therapeutic benefit to be investigated for this compound. researchgate.net

Table 1: Unexplored Targets and Novel Hypotheses for this compound
Potential Unexplored TargetNovel Therapeutic HypothesisBasis of Hypothesis
Amyloid Precursor Protein (APP) Processing Enzymes (e.g., Secretases)Disease-modifying agent for Alzheimer's disease by altering amyloid-beta production.Mention in patent literature linking this compound to APP processing. epo.orgnih.gov
Estrogen ReceptorTherapeutic agent for hormone-sensitive cancers (e.g., breast cancer).Demonstrated estrogen receptor antagonism by structurally similar compounds. researchgate.netresearchgate.net
Mechanisms Regulating Cerebral Blood FlowTreatment for conditions involving cerebral ischemia or vascular dementia.Observed effects of the structural analogue Eptastigmine on cerebral blood flow. researchgate.net

Interdisciplinary Approaches in Chemical Biology and Pharmacology

To unlock the full potential of this compound, future research will depend on the integration of multiple scientific disciplines, primarily chemical biology and pharmacology. mdpi.comslu.edu This interdisciplinary approach enables a cycle of design, synthesis, and biological evaluation that can systematically explore the hypotheses outlined above. ox.ac.uknd.edu

Chemical biology provides the tools to create molecular probes and novel analogues of this compound. nih.gov These synthetic compounds are essential for validating interactions with new biological targets and for conducting structure-activity relationship (SAR) studies. For instance, chemists can design and synthesize derivatives of this compound that are optimized for binding to the estrogen receptor or for interaction with enzymes in the APP processing pathway. nd.edu

Complementing this is the field of computational pharmacology, which uses in silico methods to predict and rationalize the biological activity of molecules. mdpi.com Techniques such as molecular docking can simulate the binding of this compound to the active sites of target proteins, providing insights into the specific molecular interactions responsible for its effects. frontiersin.org Quantitative Structure-Toxicity Relationship (QSTR) models can further guide the design of new derivatives by predicting their potential toxicity and pharmacokinetic properties, thereby accelerating the development of safer and more effective compounds. mdpi.com

Table 2: Interdisciplinary Research Strategies for this compound
DisciplineSpecific Technique/MethodResearch Goal for this compound
Chemical Biology / Medicinal ChemistrySynthesis of molecular probes and focused compound libraries.Create tools to validate target engagement and explore structure-activity relationships for novel targets. ox.ac.uknd.edu
Computational PharmacologyMolecular docking simulations.Predict and visualize the binding of this compound and its analogues to target proteins like the estrogen receptor. frontiersin.org
Computational ToxicologyQuantitative Structure-Toxicity Relationship (QSTR) modeling.Guide the design of new derivatives with improved safety profiles. mdpi.com
Structural BiologyX-ray crystallography or Cryo-EM of ligand-protein complexes.Obtain high-resolution structural data of this compound bound to its targets to confirm binding modes and guide rational drug design.

Development of Innovative Methodological Platforms for Compound Characterization

A comprehensive characterization of this compound's biological effects requires the application of modern, high-throughput analytical platforms. These technologies move beyond traditional assays to provide a holistic view of a compound's impact on cellular systems.

One powerful approach is transcriptomics, using techniques like RNA-Seq to monitor changes in gene expression across the entire genome following cellular exposure to this compound. nih.gov This can reveal unexpected effects on biological pathways, identify potential off-target activities, and provide molecular signatures that help to elucidate the compound's full mechanism of action. nih.govgoogle.com

Advanced, fluorescence-based high-throughput screening (HTS) platforms offer another avenue for discovering new activities. nih.gov These automated systems can test this compound against large panels of cellular or biochemical assays, enabling rapid screening for effects on a wide range of biological processes. This could be used, for example, to screen for effects on cancer cell proliferation or the secretion of specific signaling molecules.

To investigate potential interactions with novel targets like nucleic acids, specific biophysical techniques are required. DNA binding studies, which measure changes in the absorbance spectrum of DNA upon incubation with a compound, can determine the binding affinity and mode of interaction. frontiersin.org This platform would be essential for characterizing the potential anticancer properties of this compound by assessing its ability to bind to DNA and interfere with replication. frontiersin.org

Table 3: Innovative Platforms for this compound Characterization
Methodological PlatformFunctionData Generated
Transcriptomic Profiling (e.g., RNA-Seq)Measures global changes in gene expression in response to the compound.A comprehensive list of up- and down-regulated genes, revealing affected pathways and potential off-targets. nih.gov
High-Throughput Screening (HTS)Rapidly screens the compound against thousands of biological targets or cellular assays.Identification of novel biological activities and "hits" for further investigation. nih.gov
DNA Binding Titration (UV-Vis Spectroscopy)Evaluates the interaction between the compound and DNA.Binding constants (Kb) and information on the mode of interaction (e.g., intercalation, groove binding). frontiersin.org
Advanced Mass SpectrometryProvides detailed analysis of proteins and their modifications (proteomics).Identification of protein expression changes or post-translational modifications induced by this compound. nd.edu

Q & A

Q. What are the standard in vitro assays for evaluating Terestigmine’s cholinesterase inhibition efficacy?

this compound’s inhibitory activity is typically assessed using spectrophotometric or fluorometric assays that measure acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity. Key steps include:

  • Substrate selection : Use acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE.
  • Enzyme source : Purified human or recombinant enzymes are preferred for translational relevance.
  • Inhibition kinetics : Calculate IC50 values via dose-response curves using nonlinear regression analysis (e.g., GraphPad Prism).
  • Controls : Include physostigmine (a well-characterized cholinesterase inhibitor) as a positive control . Ensure compound purity (≥95% via HPLC) and solvent compatibility to avoid artifacts .

Q. How should researchers validate this compound’s specificity for cholinesterase isoforms?

To distinguish between AChE and BuChE inhibition:

  • Isoform-specific assays : Use selective substrates and inhibitors (e.g., ethopropazine for BuChE).
  • Kinetic analysis : Compare Michaelis-Menten parameters (Km, Vmax) in the presence of this compound.
  • Molecular docking : Perform in silico modeling to assess binding affinity differences between isoforms . Reproducibility requires standardized enzyme batches and buffer conditions (pH 7.4, 25°C) .

Q. What are the primary toxicity screening protocols for this compound in preclinical studies?

  • Acute toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring mortality, weight loss, and neurobehavioral effects.
  • Cell viability assays : Use SH-SY5Y neuronal cells or primary astrocytes to assess cytotoxicity (MTT assay).
  • Off-target profiling : Screen against CYP450 enzymes to predict drug-drug interactions . Document purity and batch variability to mitigate false positives .

Advanced Research Questions

Q. How can researchers optimize in vivo models to study this compound’s neuroprotective effects?

  • Model selection : Use transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1) or scopolamine-induced cognitive impairment models.
  • Dosage regimen : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and half-life.
  • Endpoint validation : Combine Morris water maze tests with biomarker analysis (e.g., Aβ40/42, p-tau levels) . Address inter-lab variability by adhering to ARRIVE guidelines for animal studies .

Q. What experimental designs resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme sources. To reconcile

  • Meta-analysis : Pool data from multiple studies using PRISMA guidelines, stratifying by methodology .
  • Cross-lab validation : Collaborate to replicate experiments under harmonized protocols.
  • Quality control : Report detailed methods, including enzyme lot numbers and solvent concentrations .

Q. How can this compound’s synergistic effects with other AD therapeutics be systematically evaluated?

  • Combinatorial screening : Use factorial design experiments to test this compound with memantine or anti-Aβ antibodies.
  • Mechanistic overlap : Assess shared pathways via RNA sequencing or phosphoproteomics.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant interactions .

Q. What computational strategies predict this compound’s off-target binding and potential adverse effects?

  • Docking simulations : Use AutoDock Vina to screen against the ChEMBL database.
  • Machine learning : Train models on cholinesterase inhibitor datasets to predict binding promiscuity.
  • In vitro validation: Prioritize high-risk targets (e.g., cardiac ion channels) for functional assays .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

  • Open science practices : Share raw data, code, and protocols via repositories like Zenodo.
  • Blinded analysis : Implement randomization and blinding in animal and cell studies.
  • Replication grants : Seek funding specifically for independent validation .

Q. What frameworks guide ethical dosing in human trials involving this compound?

  • Phase I trials : Follow FDA/EMA guidelines for first-in-human studies, starting at 1/10th the no-observed-adverse-effect level (NOAEL) from animal models.
  • Informed consent : Disclose potential cholinergic side effects (e.g., nausea, bradycardia).
  • Data monitoring boards : Establish independent oversight for safety and efficacy .

Q. How can systematic reviews critically appraise this compound’s therapeutic potential?

  • PICO framework : Define Population (AD patients), Intervention (this compound), Comparison (placebo/standard care), Outcomes (cognitive scores).
  • Risk of bias : Use ROBIS tool to assess study quality.
  • GRADE criteria : Rate evidence certainty based on study design and consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.